3-(2,2-Difluoropropyl)azetidine
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Overview
Description
3-(2,2-Difluoropropyl)azetidine is a chemical compound with the molecular formula C6H11F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluoropropyl group at the third position of the azetidine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aza Paternò–Büchi Reaction: : One of the efficient methods to synthesize azetidines, including 3-(2,2-Difluoropropyl)azetidine, is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions with high regio- and stereoselectivity.
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Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azetidines can undergo oxidation reactions, although specific details for 3-(2,2-Difluoropropyl)azetidine are limited.
Reduction: Reduction reactions can be performed on azetidines to modify their functional groups.
Substitution: Azetidines are known to undergo substitution reactions, particularly nucleophilic substitutions due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various amines.
Scientific Research Applications
3-(2,2-Difluoropropyl)azetidine has several scientific research applications:
Mechanism of Action
. This interaction can lead to various biological activities, including enzyme inhibition and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,2-Difluoropropyl)azetidine is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties and potential biological activities. The four-membered ring structure provides a balance between stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-(2,2-difluoropropyl)azetidine |
InChI |
InChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3 |
InChI Key |
ANQDLTINAQQPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CNC1)(F)F |
Origin of Product |
United States |
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